Cas no 936727-93-4 (1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid)

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid structure
936727-93-4 structure
Nome do Produto:1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
N.o CAS:936727-93-4
MF:C11H9F3O3
MW:246.182574033737
MDL:MFCD11037007
CID:1982807
PubChem ID:45925732

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
    • cyclopropanecarboxylic acid, 1-[4-(trifluoromethoxy)phenyl]-
    • LogP
    • 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
    • 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
    • 1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid (ACI)
    • 1-(4-Trifluoromethoxyphenyl)-1-carboxycyclopropane
    • 1-(4-Trifluoromethoxyphenyl)cyclopropanecarboxylic acid
    • SY225843
    • 1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylicAcid
    • 1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
    • J-503214
    • DB-092656
    • 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, AldrichCPR
    • AKOS027314062
    • DTXSID20672622
    • 936727-93-4
    • MFCD11037007
    • EN300-1932189
    • AB90975
    • SCHEMBL1465617
    • F20011
    • CS-0268382
    • MDL: MFCD11037007
    • Inchi: 1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
    • Chave InChI: WLYQHMMKMYCFAP-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)C1C=CC(OC(F)(F)F)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 246.05037863g/mol
  • Massa monoisotópica: 246.05037863g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 302
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 46.5Ų

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Informações de segurança

  • Código da categoria de perigo: 22
  • Identificação dos materiais perigosos: Xn

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM474045-500mg
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
936727-93-4 95%+
500mg
$149 2023-02-17
Chemenu
CM474045-5g
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
936727-93-4 95%+
5g
$621 2023-02-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY225843-1g
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid
936727-93-4 ≥95%
1g
¥5950.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4619-1G
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
936727-93-4 95%
1g
¥ 1,075.00 2023-04-12
eNovation Chemicals LLC
D778245-1g
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid
936727-93-4 95%
1g
$760 2024-07-20
Advanced ChemBlocks
P34998-250MG
1-(4-Trifluoromethoxyphenyl)-1-carboxycyclopropane
936727-93-4 95%
250MG
$150 2023-09-15
A2B Chem LLC
AC98739-10g
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
936727-93-4 95%
10g
$909.00 2024-07-18
Aaron
AR006FCV-100mg
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
936727-93-4 97%
100mg
$64.00 2025-01-23
Enamine
EN300-1932189-5g
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
936727-93-4 95%
5g
$569.0 2023-09-17
Enamine
EN300-1932189-10g
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
936727-93-4 95%
10g
$1087.0 2023-09-17

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, 0 °C; 0 °C; 0 °C → rt; 40 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  48 h, rt → 120 °C; 120 °C → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referência
Discovery and Characterization of an Inhibitor of Glucosylceramide Synthase
Richards, Steven; Larson, Christopher J.; Koltun, Elena S.; Hanel, Art; Chan, Vicky; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4322-4335

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 16 h, 50 °C; 50 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ;  15 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of quinoline compounds as selectin inhibitors for disease treatment
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 120 °C; 48 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 0 °C
Referência
Arylacetamides as inhibitors of glucosylceramide synthase and their preparation and use in the treatment of GCS-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Water ;  rt → 100 °C; 15 h, 100 °C
Referência
Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury
Huang, Adrian; Moretto, Alessandro; Janz, Kristin; Lowe, Michael; Bedard, Patricia W.; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  18 h, 78 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Preparation of aminopyrrolidine derivatives as MC4 receptor antagonists for treatment of depression, anxiety disorder, etc.
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  70 °C; 18 h, 70 °C; 24 h, 130 °C
Referência
Preparation of N-pyridinyl carboxamide derivatives as modulators of ATP-binding cassette transporters
, World Intellectual Property Organization, , ,

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Raw materials

1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936727-93-4)1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
A922463
Pureza:99%
Quantidade:1g
Preço ($):233.0